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molecular formula C10H13N3 B8683386 3-Amino-4-methyl-1-phenyl-2-pyrazoline

3-Amino-4-methyl-1-phenyl-2-pyrazoline

Cat. No. B8683386
M. Wt: 175.23 g/mol
InChI Key: AMIVCMYZIDOHDM-UHFFFAOYSA-N
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Patent
US04432991

Procedure details

A 2.0 g. amount of sodium metal is dissolved in 200 ml. of absolute ethanol, then 37.4 g. of phenylhydrazine is added followed in 10 minutes by 20.1 g. of methacrylonitrile. The reaction mixture is refluxed for 4 hours then is evaporated to near dryness in vacuo. Water is added to the residue to separate an oil. The oil crystallizes on standing. The solid is dissolved in dichloromethane. The solution is passed through a short column of a hydrous magnesium silicate. The column effluent is evaporated to give an oil. The oil is crystallized from acetone-hexane then is recrystallized from the same solvent pair to give 20.88 g. of the desired product as colorless crystals, m.p. 83°-84° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10](#[N:14])[C:11]([CH3:13])=[CH2:12]>C(O)C>[NH2:14][C:10]1[CH:11]([CH3:13])[CH2:12][N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
then is evaporated
ADDITION
Type
ADDITION
Details
Water is added to the residue
CUSTOM
Type
CUSTOM
Details
to separate an oil
CUSTOM
Type
CUSTOM
Details
The oil crystallizes on standing
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
The column effluent is evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil is crystallized from acetone-hexane
CUSTOM
Type
CUSTOM
Details
then is recrystallized from the same solvent pair
CUSTOM
Type
CUSTOM
Details
to give 20.88 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NN(CC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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